molecular formula C26H25NO4 B051027 (R)-4-(Fmoc-amino)-5-phenylpentanoic acid CAS No. 269078-74-2

(R)-4-(Fmoc-amino)-5-phenylpentanoic acid

Cat. No. B051027
M. Wt: 415.5 g/mol
InChI Key: GQTVSSUIIKDXQC-LJQANCHMSA-N
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Description

(R)-4-(Fmoc-amino)-5-phenylpentanoic acid, a derivative modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, belongs to a class of bio-inspired building blocks that have garnered attention for their distinctive self-assembly capabilities. These capabilities are attributed to the Fmoc group's inherent hydrophobicity and aromaticity, which facilitate the association of building blocks in various applications (Tao et al., 2016).

Synthesis Analysis

The synthesis of Fmoc-modified amino acids and peptides, including (R)-4-(Fmoc-amino)-5-phenylpentanoic acid, involves strategies that allow for the introduction of the Fmoc group to the amino acid or peptide chain. One approach includes the use of Fmoc-amino acid chlorides as intermediates, leading to the successful synthesis of various Fmoc-amino acids (Babu et al., 2000). Another method employs direct synthesis using organozinc chemistry for the creation of polymethoxylated phenylalanines and 4-oxoamino acids (Deboves et al., 2001).

Molecular Structure Analysis

The molecular structure of (R)-4-(Fmoc-amino)-5-phenylpentanoic acid reflects the unique properties imparted by the Fmoc group. The Fmoc group's aromatic nature and the overall molecular configuration contribute to the compound's self-assembly and physicochemical characteristics. Studies on similar Fmoc-amino acids have provided insights into the molecular interactions and assembly behaviors critical for designing functional materials (Bojarska et al., 2020).

Chemical Reactions and Properties

Fmoc-amino acids participate in various chemical reactions, central to their role in peptide synthesis and material science applications. The Fmoc group allows for selective deprotection under mild basic conditions, facilitating its use in solid-phase peptide synthesis without affecting other protective groups or the peptide backbone (Fields & Noble, 2009).

Scientific Research Applications

  • Fabrication of Functional Materials

    • Application : Fmoc-modified amino acids and short peptides can serve as simple bio-inspired building blocks for the fabrication of functional materials .
    • Method : The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to self-assembly .
    • Results : These materials have potential applications in areas such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
  • Design of Micro/Nanostructures

    • Application : Fmoc protected single amino acids can be used to design distinct micro/nanostructures .
    • Method : The morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids can be controlled through solvent variation .
    • Results : These structures have unique properties and serve as excellent bio-organic scaffolds for diverse applications .
  • Cell Membrane Studies

    • Application : Fmoc-amino acid derivatives can be used to study the effects on the phospholipid layer of cell membranes .
    • Method : Langmuir monolayers of the 1,2-dimyristoyl-sn-glycero-3-phosphate (DMPA) phospholipid are used to mimic the eukaryotic cell membrane .
    • Results : In situ Brewster angle microscopy and UV-vis reflection spectroscopy provide insights on the effect of the Fmoc-amino acid derivatives on the DMPA phospholipid .
  • Chemoselective Synthesis

    • Application : Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols and amino phenols .
    • Method : A new and environmentally friendly Fmoc protection method is reported in aqueous media under mild and catalyst-free conditions .
    • Results : The reaction proved to be chemoselective in presence of ambident nucleophiles .
  • Drug Delivery Systems

    • Application : Fmoc-modified amino acids can be used in the design of drug delivery systems .
    • Method : The self-assembly properties of Fmoc-modified amino acids can be leveraged to create nanostructures that can encapsulate drugs and deliver them to specific locations in the body .
    • Results : This approach has the potential to improve the efficacy of drugs and reduce side effects by ensuring that drugs are delivered directly to the site of action .
  • Biosensors

    • Application : Fmoc-modified amino acids can be used in the development of biosensors .
    • Method : The unique properties of Fmoc-modified amino acids, such as their ability to self-assemble into nanostructures, can be used to create sensitive and selective biosensors .
    • Results : These biosensors can be used for a variety of applications, including disease diagnosis and environmental monitoring .

Future Directions

The future directions for the use of “®-4-(Fmoc-amino)-5-phenylpentanoic acid” and similar compounds are likely to involve further exploration of their potential in peptide synthesis and the formation of supramolecular structures. There is growing interest in the use of these compounds in the design of novel drug therapeutics . Additionally, the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers and the synthesis of a fully deprotected DNA-decamer conjugate illustrate the potential of the developed methodology for on-DNA peptide synthesis .

properties

IUPAC Name

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c28-25(29)15-14-19(16-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTVSSUIIKDXQC-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373269
Record name (R)-4-(Fmoc-amino)-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(Fmoc-amino)-5-phenylpentanoic acid

CAS RN

269078-74-2
Record name (R)-4-(Fmoc-amino)-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Debowski, R Łukajtis, M Filipowicz… - Peptide …, 2013 - Wiley Online Library
A series of compounds containing either non‐proteinogenic β‐/γ‐amino acids or N‐substituted β‐alanine residues (β‐peptoid units) in P 1 specificity position were synthesized based …
Number of citations: 11 onlinelibrary.wiley.com
D Debowski, R Łukajtis, M Filipowicz, P Strzelecka… - academia.edu
A series of compounds containing either non-proteinogenic b-/g-amino acids or N-substituted b-alanine residues (b-peptoid units) in P1 specificity position were synthesized based on …
Number of citations: 0 www.academia.edu

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